5-Hydroxyquinoline-2-carboxylic acid
Overview
Description
5-Hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
5-Hydroxyquinoline-2-carboxylic acid primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for a wide range of human diseases . The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine . Additionally, it has been reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. The inhibition of 2OG-dependent enzymes impacts the epigenetic processes in the cell . .
Pharmacokinetics
It’s worth noting that a related compound, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of this compound, but further studies are needed to confirm this.
Result of Action
The inhibition of 2OG-dependent enzymes by this compound can lead to changes in the epigenetic state of the cell . This could potentially have therapeutic value in treating various diseases, including cancer . .
Biochemical Analysis
Biochemical Properties
5-Hydroxyquinoline-2-carboxylic acid is known to be involved in the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic Acid .
Cellular Effects
It is known that the formation of this compound as a dead-end product of 5-Aminonaphthalene-2-sulfonic Acid prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic Acid by the internal NADH pool .
Metabolic Pathways
It is known to be involved in the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic Acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzoic acid derivatives with appropriate reagents under specific conditions. For instance, the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium, is often employed to synthesize quinoline derivatives . Additionally, microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green chemistry approaches, and continuous flow reactors are some of the methods employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Similar in structure but with the hydroxyl group at the 8-position.
2-Hydroxyquinoline: Differing by the position of the hydroxyl group, it is used in various chemical and biological applications.
4-Hydroxyquinoline-2-carboxylic acid: Similar structure with the hydroxyl group at the 4-position, used as an intermediate in synthetic chemistry.
Uniqueness
5-Hydroxyquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-hydroxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKFJHJJUOMBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437156 | |
Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149312-98-1 | |
Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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